molecular formula C21H22N2O5S B11415348 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B11415348
M. Wt: 414.5 g/mol
InChI Key: KIQKFYLIDFLMHP-UHFFFAOYSA-N
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Description

2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a morpholine sulfonyl group, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors

The morpholine sulfonyl group is introduced via sulfonylation reactions, where morpholine reacts with sulfonyl chlorides under basic conditions. The final step involves the formation of the acetamide linkage, which can be accomplished through amidation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine sulfonyl group can interact with enzymes, inhibiting their activity. The acetamide linkage provides stability to the molecule, allowing it to exert its effects over a prolonged period.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1-benzofuran-3-yl) acetic acid
  • 2-(5-methyl-1-benzofuran-3-yl) ethylamine
  • 2-(5-methyl-1-benzofuran-3-yl) propanoic acid

Uniqueness

Compared to similar compounds, 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C21H22N2O5S/c1-15-2-7-20-19(12-15)16(14-28-20)13-21(24)22-17-3-5-18(6-4-17)29(25,26)23-8-10-27-11-9-23/h2-7,12,14H,8-11,13H2,1H3,(H,22,24)

InChI Key

KIQKFYLIDFLMHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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